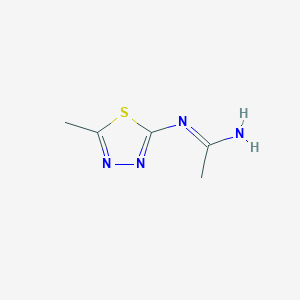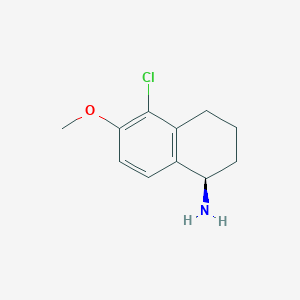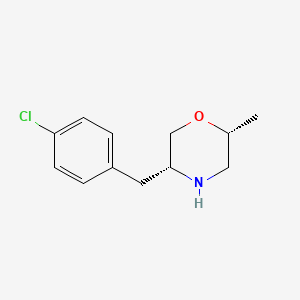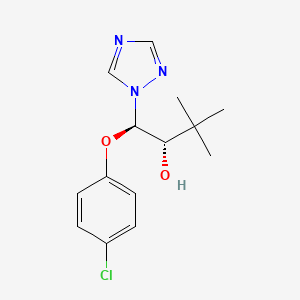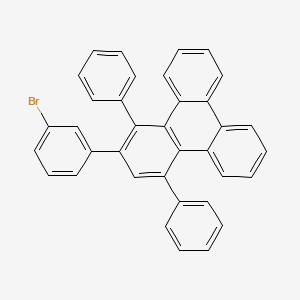![molecular formula C7H4N2O3 B13109492 2-Methylfuro[3,4-d]pyrimidine-5,7-dione CAS No. 241469-87-4](/img/structure/B13109492.png)
2-Methylfuro[3,4-d]pyrimidine-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylfuro[3,4-d]pyrimidine-5,7-dione is a heterocyclic compound with a fused pyrimidine ring systemThe compound has a molecular formula of C7H4N2O3 and a molecular weight of 164.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuro[3,4-d]pyrimidine-5,7-dione typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes with malononitrile and urea derivatives under basic conditions. The reaction proceeds through Knoevenagel condensation, Michael addition, and intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylfuro[3,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups
Applications De Recherche Scientifique
2-Methylfuro[3,4-d]pyrimidine-5,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases.
Mécanisme D'action
The mechanism of action of 2-Methylfuro[3,4-d]pyrimidine-5,7-dione involves the inhibition of protein kinases, which are essential enzymes for cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: 2-Methylfuro[3,4-d]pyrimidine-5,7-dione is unique due to its specific fused ring structure, which imparts distinct biological activities. Compared to other similar compounds, it has shown promising anticancer activity by selectively inhibiting protein kinases .
Propriétés
Numéro CAS |
241469-87-4 |
|---|---|
Formule moléculaire |
C7H4N2O3 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
2-methylfuro[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H4N2O3/c1-3-8-2-4-5(9-3)7(11)12-6(4)10/h2H,1H3 |
Clé InChI |
RDWAFGGGDNUIQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(=N1)C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


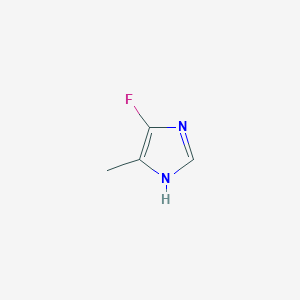
![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
